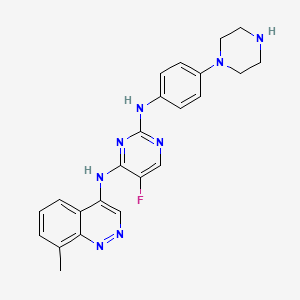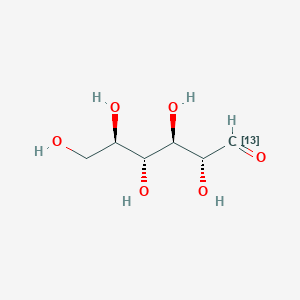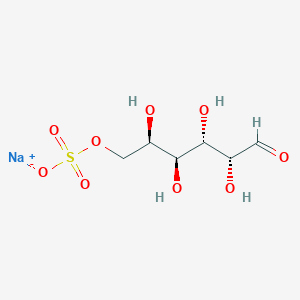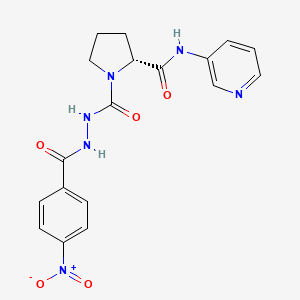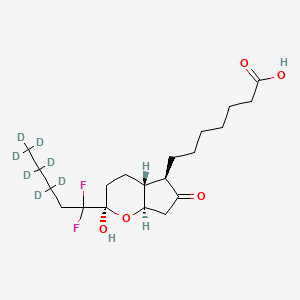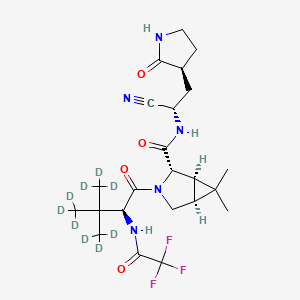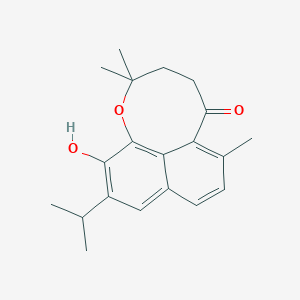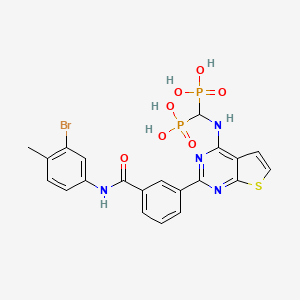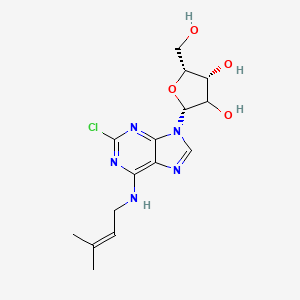
Hiv-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hiv-IN-5 is a compound that has garnered significant attention in the field of HIV research. It is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the HIV replication cycle, making this compound a promising candidate for antiretroviral therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
化学反応の分析
Types of Reactions: Hiv-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often intermediates that are further modified to produce the final active compound.
科学的研究の応用
Hiv-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of integrase inhibition. In biology, it helps researchers understand the integration process of HIV-1 DNA into the host genome. In medicine, this compound is being investigated as a potential antiretroviral drug to treat HIV-1 infections. Its industrial applications include the development of new therapeutic agents and the optimization of existing treatments.
作用機序
Hiv-IN-5 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. By binding to the integrase enzyme, this compound prevents the integration process, thereby inhibiting viral replication. The molecular targets of this compound include the active site of the integrase enzyme and specific pathways involved in the integration process.
類似化合物との比較
Hiv-IN-5 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir. These compounds also target the integrase enzyme but may differ in their binding sites, efficacy, and resistance profiles. This compound stands out due to its potential for higher efficacy and lower resistance development.
Conclusion
This compound is a promising compound in the fight against HIV-1. Its unique mechanism of action and potential applications in various fields make it a valuable subject of research. Continued studies on this compound and its comparison with similar compounds will help in the development of more effective antiretroviral therapies.
特性
分子式 |
C30H24N2O8S |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
[4-[2-[[4-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C30H24N2O8S/c1-2-21-22(11-17-3-9-24-26(12-17)38-15-36-24)31-30(32-28(21)34)41-14-23(33)18-4-7-20(8-5-18)40-29(35)19-6-10-25-27(13-19)39-16-37-25/h3-10,12-13H,2,11,14-16H2,1H3,(H,31,32,34) |
InChIキー |
BVWCXSMWTFPGMN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


